molecular formula C15H18N4O2S B10863614 N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B10863614
M. Wt: 318.4 g/mol
InChI Key: UPAQASQPHBSOTG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetylphenyl group, a triazole ring, and a sulfanyl-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Coupling with the Acetylphenyl Group: The final step involves coupling the triazole-sulfanyl intermediate with an acetylphenyl derivative through an amide bond formation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of antimicrobial or anticancer drugs.

    Materials Science: The compound’s unique structural features make it a candidate for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The acetylphenyl moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    N-(4-acetylphenyl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]propanamide: Lacks the ethyl group on the triazole ring.

    N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide: Contains a methyl group instead of an ethyl group on the triazole ring.

Uniqueness: N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is unique due to the presence of the ethyl group on the triazole ring, which may influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C15H18N4O2S/c1-4-13-17-15(19-18-13)22-10(3)14(21)16-12-7-5-11(6-8-12)9(2)20/h5-8,10H,4H2,1-3H3,(H,16,21)(H,17,18,19)

InChI Key

UPAQASQPHBSOTG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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